molecular formula C15H20F2N2O2S B15121459 N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B15121459
M. Wt: 330.4 g/mol
InChI Key: BZPVJUDBQSOEOL-UHFFFAOYSA-N
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Description

N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a piperidine ring substituted with a difluorophenyl group and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3,5-difluorobenzyl chloride with piperidine to form the intermediate N-(3,5-difluorobenzyl)piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
  • N-{1-[(3,5-difluorophenyl)methyl]piperidin-2-yl}cyclopropanesulfonamide

Uniqueness

N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group and the cyclopropanesulfonamide moiety can confer distinct properties compared to other similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H20F2N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C15H20F2N2O2S/c16-12-7-11(8-13(17)9-12)10-19-5-3-14(4-6-19)18-22(20,21)15-1-2-15/h7-9,14-15,18H,1-6,10H2

InChI Key

BZPVJUDBQSOEOL-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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